

Hirsutanonol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Diarylheptanoid

Introduction

Hirsutanonol is a naturally occurring diarylheptanoid, a class of compounds characterized by a C6-C7-C6 carbon skeleton. First isolated from the bark of Alnus hirsuta var. sibirica, this polyphenol has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of **Hirsutanonol**, focusing on its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to elucidate its functions. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Hirsutanonol, systematically named (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one, possesses a single chiral center at the C-5 position, leading to stereoisomeric forms.[2][3] The absolute configuration of this chiral center has been a subject of investigation, with various studies employing techniques like optical rotation and electronic circular dichroism (ECD) spectroscopy, supported by quantum chemical calculations, to definitively establish the stereochemistry of isolated enantiomers.[3]

The structural identity of **Hirsutanonol** is well-defined by several key identifiers:

Molecular Formula: C19H22O6[2]



- IUPAC Name: (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one[2]
- CAS Number: 41137-86-4[2]
- SMILES: C1=CC(=C(C=C1CC--INVALID-LINK--O)O)O[2][4]
- InChl: InChl=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1[2][4]
- InChiKey: MVIYWFBLVAFZID-AWEZNQCLSA-N[2][4]

Hirsutanonol is part of a larger family of related diarylheptanoids, including its glycoside derivatives like **Hirsutanonol** 5-O-glucoside and structurally similar compounds such as Hirsutenone.[5][6]

Physicochemical and Pharmacological Properties

The physicochemical and pharmacological properties of **Hirsutanonol** are summarized in the table below, providing a clear overview of its key characteristics.



| Property | Value | Source |
|---------------------------------|---------------------------------------------------------------------------------------|--------|
| Molecular Weight | 346.38 g/mol | [7] |
| Monoisotopic Mass | 346.14163842 Da | [2] |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 10 | [2] |
| Topological Polar Surface Area | 118 Ų | [2] |
| Heavy Atom Count | 25 | [2] |
| Complexity | 415 | [2] |
| Biological Activity | COX-2 Inhibitor | [1] |
| Biological Activity | Anti-filarial (IC50: 44.11 μg/mL for microfilariae) | [1] |
| Biological Activity | Antioxidant (free radical scavenging, inhibition of mitochondrial lipid peroxidation) | [8] |
| Biological Activity | Cytotoxic (against murine B16 melanoma and human SNU-C1 gastric cancer cells) | [8] |
| Biological Activity | Chemoprotective (on human lymphocytes DNA) | [8] |

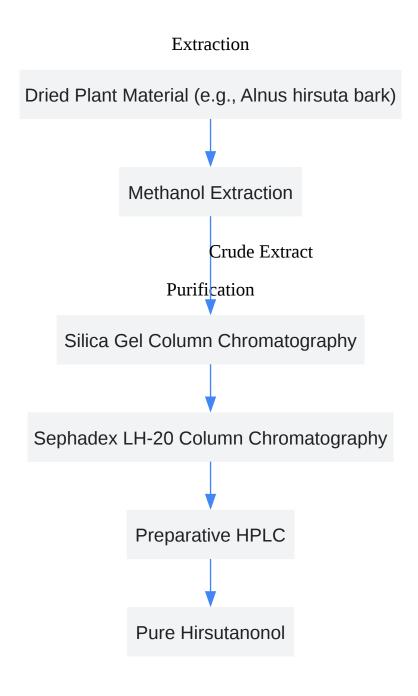
Key Experimental Methodologies

The characterization and biological evaluation of **Hirsutanonol** have been described in various studies. Below are detailed protocols for key experiments cited in the literature.



Isolation and Purification of Hirsutanonol

A common method for obtaining **Hirsutanonol** involves its extraction from natural sources, such as the stem barks of Alnus hirsuta.[8] The general workflow for this process is as follows:



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Figure 1: General workflow for the isolation and purification of **Hirsutanonol**.

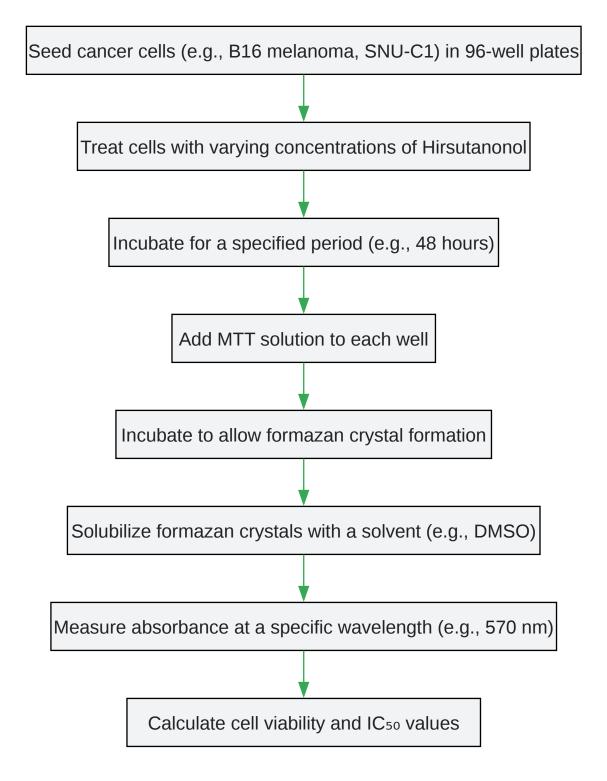


The structures of the isolated compounds are typically elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C-NMR).[8]

In Vitro Cytotoxicity Assay

The cytotoxic effects of **Hirsutanonol** against cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.





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Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action



While the precise signaling pathways modulated by **Hirsutanonol** are still under active investigation, its known biological activities provide insights into its potential mechanisms of action.

Inhibition of Cyclooxygenase-2 (COX-2) Expression

Hirsutanonol has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This inhibition likely contributes to its anti-inflammatory properties.



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Figure 3: Proposed mechanism of COX-2 inhibition by **Hirsutanonol**.

Conclusion

Hirsutanonol is a diarylheptanoid with a well-characterized chemical structure and a range of promising biological activities, including anti-inflammatory, anti-filarial, antioxidant, and cytotoxic effects. The experimental protocols outlined in this guide provide a foundation for further research into its mechanisms of action and therapeutic potential. As our understanding of the signaling pathways modulated by **Hirsutanonol** deepens, it may emerge as a valuable lead compound in the development of new therapeutic agents.

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- To cite this document: BenchChem. [Hirsutanonol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155113#hirsutanonol-chemical-structure-and-properties]

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